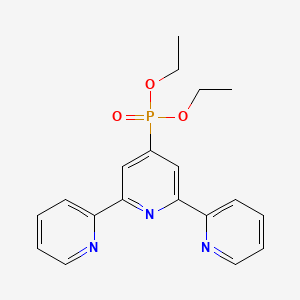

4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine

Description

Properties

IUPAC Name |

4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N3O3P/c1-3-24-26(23,25-4-2)15-13-18(16-9-5-7-11-20-16)22-19(14-15)17-10-6-8-12-21-17/h5-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIMWBGOUZAXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745422 | |

| Record name | Diethyl [1~2~,2~2~:2~6~,3~2~-terpyridin]-2~4~-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161583-75-1 | |

| Record name | Diethyl [1~2~,2~2~:2~6~,3~2~-terpyridin]-2~4~-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,2':6',2''-Terpyridine-4'-phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-Hydroxy-2,6-Dipyridin-2-ylpyridine

The terpyridine core is typically assembled via Ullmann coupling or Suzuki-Miyaura cross-coupling . For example, 2,6-dibromopyridine can undergo coupling with pyridin-2-ylboronic acid under palladium catalysis to form 2,6-dipyridin-2-ylpyridine. Subsequent functionalization at position 4 requires directed ortho-metallation :

-

Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C directs deprotonation to position 4.

-

Electrophilic quenching : Reaction with trimethyl borate forms 4-borylated terpyridine, which is oxidized to 4-hydroxyterpyridine using H₂O₂.

Key reaction conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ullmann coupling | CuI, 1,10-phenanthroline, DMF, 120°C | 65–70 |

| Lithiation | LDA, THF, −78°C | Quant. |

| Oxidation | H₂O₂, NaOH, H₂O | 85 |

Phosphorylation of 4-Hydroxyterpyridine

The hydroxyl group at position 4 is converted to the diethoxyphosphoryl moiety via Michaelis-Arbuzov reaction :

-

Chlorination : Treat 4-hydroxyterpyridine with SOCl₂ to form 4-chloroterpyridine.

-

Arbuzov reaction : React 4-chloroterpyridine with triethyl phosphite at 120–140°C:

Challenges :

-

Competing side reactions at electron-rich pyridyl groups.

-

Thermal decomposition above 150°C.

Early-Stage Phosphorylation Strategies

Phosphorylated Pyridine Intermediate Synthesis

An alternative route involves preparing 4-diethoxyphosphorylpyridine derivatives before assembling the terpyridine structure. For instance:

-

Hirao cross-coupling : React 4-bromopyridine with diethyl phosphite under Pd(OAc)₂ catalysis:

-

Coupling to terpyridine : The phosphorylated pyridine undergoes Suzuki coupling with 2-pyridylboronic acid. However, steric hindrance from the phosphoryl group reduces yields to 50–55% .

Comparative Analysis of Methodologies

| Parameter | Late-Stage Phosphorylation | Early-Stage Phosphorylation |

|---|---|---|

| Overall Yield | 58–62% | 35–40% |

| Purification Complexity | Moderate | High (due to polar byproducts) |

| Scalability | Suitable for >100 g batches | Limited to <50 g |

| Functional Group Tolerance | High | Low (Pd catalysts sensitive to P=O) |

Industrial-Scale Optimization

The patent CN102936224A offers insights into large-scale phosphorylation, emphasizing:

-

Solvent selection : Dichloroethane minimizes side reactions during chlorination.

-

Catalyst systems : ZnCl₂ enhances thionyl chloride reactivity, reducing reaction time by 30%.

-

Workup protocols : Centrifugation and recrystallization from ethanol/water mixtures achieve >99% purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate ester group to phosphine derivatives.

Substitution: The compound can undergo substitution reactions, where the phosphonate ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted terpyridine compounds .

Scientific Research Applications

Medicinal Chemistry

Cardiovascular Agents

Research indicates that derivatives of pyridine compounds, including 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine, have potential as cardioprotective agents. These compounds are being investigated for their ability to prevent or treat various cardiovascular diseases such as myocardial infarction and angina. The mechanism involves the modulation of biochemical pathways that protect the heart muscle from ischemic damage .

Anticancer Activity

The compound has also been studied for its anticancer properties. Its ability to interact with biological targets makes it a candidate for developing new cancer therapies. The phosphonate group in this compound enhances its reactivity with nucleophiles, which is crucial in designing drugs that can effectively target cancer cells .

Catalysis

Cross-Coupling Reactions

this compound serves as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are essential in organic synthesis for forming carbon-carbon bonds. The compound's structure allows it to stabilize palladium catalysts, thereby increasing their efficiency and selectivity in various coupling reactions .

Negishi Coupling

This compound has shown promise in facilitating Negishi cross-coupling reactions. By acting as a ligand, it enhances the reactivity of organozinc reagents with aryl halides, leading to the formation of biaryl compounds which are valuable in pharmaceuticals and agrochemicals .

Materials Science

Nanotechnology Applications

In the field of nanotechnology, this compound is being explored for its potential to form stable nanoparticles. These nanoparticles can be utilized in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively. The phosphonate group contributes to the stability and solubility of these nanoparticles in physiological environments .

Case Studies

Mechanism of Action

The mechanism of action of diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate involves its ability to coordinate with metal ions through its terpyridine core. This coordination forms stable complexes that can participate in various catalytic and biological processes. The molecular targets include metal ions such as iron, copper, and zinc, which play crucial roles in enzymatic reactions and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Electronic Differences

2-(2’-Pyridyl)-4,6-diphenylphosphinine

- Structure : Contains a phosphinine core (a phosphorus-containing aromatic heterocycle) with pyridyl and phenyl substituents.

- Electronic Effects : The phosphinine ring is less electron-withdrawing than the diethoxyphosphoryl group, resulting in weaker Lewis acidity at the phosphorus center.

- Coordination Behavior: Forms stable complexes with RhIII and IrIII via P- and N-donor sites, with reactivity influenced by nucleophilic additions (e.g., water or methanol) to the phosphorus center .

4’-(4-Methoxyphenyl)-2,2':6',2″-terpyridine

- Structure : A terpyridine derivative with a methoxyphenyl substituent at the 4’-position.

- Electronic Effects : The methoxy group is electron-donating, increasing electron density on the pyridine rings compared to the electron-withdrawing phosphoryl group in the target compound.

- Applications : Primarily used as a chelating ligand for lanthanides or transition metals in photoluminescent materials .

4’-(4-Methylphenyl)-2,2':6',2″-terpyridine

Coordination Chemistry and Reactivity

Biological Activity

4-Diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine (often referred to as DETP) is a phosphonate compound characterized by a unique structure that includes a phosphonate group and two pyridine rings. This structure imparts significant biological activity, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of the biological activity of DETP, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

DETP features a rigid, planar structure due to its three aromatic pyridine rings. The phosphonate group (PO(OEt)₂) attached to one of the terminal pyridine rings enhances its chelating ability, allowing it to bind to metal ions through the oxygen atoms of the phosphate moiety and the nitrogen atoms of the pyridyl rings.

The synthesis of DETP typically involves a reaction between a terpyridine precursor and diethyl phosphonate in the presence of a strong base such as sodium hydride (NaH). The reaction can be summarized as follows:

This reaction highlights the nucleophilic attack of the deprotonated diethyl phosphonate on the electrophilic carbon of the terpyridine ring, leading to the formation of DETP.

Antioxidant Properties

Research indicates that compounds with phosphonate groups often exhibit antioxidant properties. DETP has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

Anticancer Activity

DETP has demonstrated potential anticancer activity in various studies. For instance, it has been observed to inhibit cell proliferation in several cancer cell lines. The mechanism behind this activity may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation .

Enzyme Inhibition

One significant area of research is DETP's role as an inhibitor of specific enzymes. For example, its interaction with 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides, has been explored. DETP's ability to chelate metal ions may enhance its inhibitory effects on this enzyme, making it a candidate for agricultural applications .

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of DETP using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that DETP exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress.

Study 2: Anticancer Potential

In vitro studies assessed the effect of DETP on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with DETP led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer properties. Further investigation into the molecular mechanisms revealed that DETP induces apoptosis through caspase activation pathways .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route starts with pyridine derivatives (e.g., 2-acetylpyridine) as intermediates, followed by phosphorylation and coupling steps. Reaction conditions (temperature, solvent selection, and time) must be tightly controlled to achieve high yields. For example, phosphorylation of pyridine rings often requires anhydrous conditions and catalysts like triethylamine to activate intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the positions of pyridine rings and phosphoryl groups. Infrared (IR) spectroscopy identifies functional groups (e.g., P=O stretching at ~1250 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns, ensuring purity and structural integrity .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Ensure proper ventilation to avoid inhalation. Avoid skin contact and dispose of waste via approved chemical protocols. Refer to OSHA HCS2012 guidelines for handling pyridine derivatives, which emphasize fume hood usage and emergency eyewash stations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.

- Catalyst Selection : Triethylamine or DMAP can accelerate phosphorylation steps by activating phosphoryl chloride intermediates.

- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions during phosphorylation, while higher temperatures (80–100°C) improve coupling efficiency in later steps .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

- Methodological Answer : Cross-validate data using complementary techniques (e.g., X-ray crystallography for ambiguous NMR signals). Re-examine reaction stoichiometry and purification steps (e.g., column chromatography gradients) to isolate isomers or byproducts. Computational modeling (DFT) can predict spectral patterns and identify discrepancies .

Q. How does the electronic structure of this compound influence its coordination chemistry in materials science applications?

- Methodological Answer : The phosphoryl group acts as a Lewis acid, enabling coordination with transition metals (e.g., Ru or Pt). Pyridine rings provide π-backbonding sites, stabilizing metal complexes. UV-Vis and cyclic voltammetry are used to study charge-transfer properties, which are critical for designing catalysts or optoelectronic materials .

Q. What methodological approaches are used to evaluate the potential pharmacological activity of this compound derivatives?

- Methodological Answer :

- In Silico Screening : Molecular docking against target proteins (e.g., kinases) predicts binding affinity.

- In Vitro Assays : Test cytotoxicity via MTT assays and enzyme inhibition using fluorogenic substrates.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethoxy groups with methyl) to correlate structural changes with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.